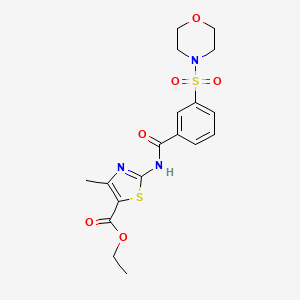

6-(4-フルオロフェニル)-2-オキソ-4-(トリフルオロメチル)-1H-ピリジン-3-カルボニトリル

概要

説明

This compound is a type of organic compound known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones gives rise to various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope, and gram-scalability .Molecular Structure Analysis

Detailed structural and computational studies of similar compounds, such as 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, have been reported . The structure is stabilized by the intramolecular N–H···N hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions .Chemical Reactions Analysis

The reactivity of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied . The radicals are readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source, with concomitant reduction of water .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid has a molecular weight of 250.19 and a density of 1.203 g/mL at 25 °C .科学的研究の応用

殺虫活性

この化合物は、さまざまな有用な6-フルオロ-1,4-ジヒドロピラノ[2,3-c]ピラゾールの合成に使用されてきました 。これらのピラゾールは、顕著な殺虫活性を示しています。 たとえば、化合物3wは、世界中で破壊的な害虫であるPlutella xylostellaに対して、最大100%の殺虫活性を示します .

DNA結合剤

この化合物は、1-トリフルオロアセチル-3-アリール-5-(2-オキソ-2-アリールエチルチオ)-1,2,4-トリアゾールの合成に使用されてきました 。 これらのトリアゾールは、DNA二重らせんd(CGCGAATTCGCG)2と結合することが判明しました 。 最も有望な化合物14mは、二重らせんDNA、特にマイナーグルーブ内で強い結合親和性(Kb = 1 × 10^5 M^−1)を示しました .

蛍光置換アッセイ

この化合物は、蛍光置換アッセイで使用されてきました 。 アッセイにより、この化合物が子牛胸腺(ct)DNAのマイナーグルーブに結合することが確認されました .

円二色性研究

この化合物は、円二色性研究で使用されてきました 。 これらの研究は、この化合物がctDNAのマイナーグルーブに結合するというさらなる証拠を提供しました .

粘度研究

この化合物は、粘度研究で使用されてきました 。 これらの研究は、この化合物がctDNAのマイナーグルーブに結合するというさらなる証拠を提供しました .

位置異性体生成物の合成

この化合物は、位置異性体生成物の合成に使用されてきました 。 これらの生成物の構造は、異核2D NMR実験によって徹底的に特徴付けられました .

作用機序

While the exact mechanism of action for this specific compound is not available, similar compounds have been studied. For instance, the chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones is reported to proceed via a chemo- and regioselective SN2’/SNV pathway .

Safety and Hazards

将来の方向性

The future directions for this compound could involve further exploration of its potential applications. For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives have shown broad-spectrum antiproliferative activity . This suggests that similar compounds could potentially be developed as novel anticancer agents .

特性

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPWZOMOEKOIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366022-33-5 | |

| Record name | 6-(4-FLUOROPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)

![N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2435404.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate](/img/structure/B2435416.png)

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)